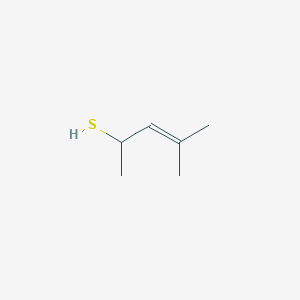

4-Methylpent-3-ene-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61758-12-1 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

4-methylpent-3-ene-2-thiol |

InChI |

InChI=1S/C6H12S/c1-5(2)4-6(3)7/h4,6-7H,1-3H3 |

InChI Key |

DHIXBCMXJZMOGC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=C(C)C)S |

Origin of Product |

United States |

Occurrence and Biogenesis of 4 Mercapto 4 Methylpentan 2 One 4mmp

Natural Matrix Distribution

4-Mercapto-4-methylpentan-2-one, a potent polyfunctional thiol, is a key aroma compound found in a variety of natural matrices. lu.se Its contribution to the sensory profile of beverages is particularly noteworthy due to its extremely low perception threshold.

In the context of winemaking, 4MMP is a significant contributor to the varietal character of several grapes, most notably Sauvignon Blanc. It imparts distinct aromas often described as boxwood, broom, and at higher concentrations, black currant. reddit.comresearchgate.net The concentration of 4MMP in wines can vary, influencing the perceived aroma from fruity to more intense notes. For instance, in Sauvignon Blanc wines from France and New Zealand, 4MMP concentrations have been reported in the range of 4-40 ng/L. researchgate.net The precursors of 4MMP are found in both the skin and pulp of grapes. winemakersresearchexchange.com

The release of this aromatic thiol is heavily dependent on the metabolic activity of yeast during alcoholic fermentation. researchgate.net Specific yeast strains possess the necessary enzymatic machinery to liberate 4MMP from its non-aromatic precursors present in the grape must.

Table 1: Occurrence of 4MMP in Viticultural Contexts

| Grape Variety | Typical Aroma Descriptors | Reported Concentration Range (in Wine) |

| Sauvignon Blanc | Boxwood, Broom, Black Currant | 4-40 ng/L researchgate.net |

| Chenin Blanc | Tropical Fruit notes | Data not available |

| Riesling | Tropical Fruit notes | Data not available |

| Colombard | Tropical Fruit notes | Data not available |

| Semillon | Tropical Fruit notes | Data not available |

| Cabernet Sauvignon | Tropical Fruit notes | Data not available |

| Merlot | Tropical Fruit notes | Data not available |

In the brewing industry, 4MMP is a sought-after compound for its ability to impart fruity and tropical flavors to beer. yakimavalleyhops.com It is particularly associated with certain hop varieties from the U.S., Australia, and New Zealand, such as Simcoe, Summit, Apollo, Topaz, and Cascade. nih.gov European hop varieties, which are often treated with copper-containing fungicides, tend to have lower or non-detectable levels of 4MMP, as a negative correlation between 4MMP concentration and copper ion content has been observed. nih.gov

The concentration of 4MMP in beer is typically very low, with one study finding an average of 9.25 ng/L in beers where it was detectable. lu.se Despite these low levels, its impact on the aroma profile is significant due to the human nose's high sensitivity to this compound. yakimavalleyhops.com The majority of 4MMP in brewing is thought to exist in its free form in hops and wort, with an increase in its concentration observed during the fermentation process. nih.gov To maximize its presence in the final product, brewers often add hops late in the brewing process, such as during dry-hopping, as 4MMP is highly volatile. yakimavalleyhops.com

Table 2: 4MMP in Different Hop Cultivars

| Hop Cultivar | Region of Origin | Relative 4MMP Content |

| Simcoe | U.S. | Highest nih.gov |

| Summit | U.S. | High nih.gov |

| Apollo | U.S. | High nih.gov |

| Topaz | Australia | High nih.gov |

| Cascade | U.S. | High nih.gov |

| European Cultivars | Europe | Not Detected nih.gov |

While the primary focus of research on 4MMP has been in the context of wine and beer, its presence is also noted in other biological systems. For instance, thiols are known to be present in human sweat, which contributes to body odor. yakimavalleyhops.com The high sensitivity of humans to thiols like 4MMP is thought to be an evolutionary trait. yakimavalleyhops.com

Precursor Chemistry and Biosynthesis Pathways

The formation of 4MMP in wine and beer is a result of the transformation of non-volatile, odorless precursors during fermentation. These precursors are primarily sulfur-conjugates.

One of the primary pathways for the formation of 4MMP involves the enzymatic cleavage of cysteine-S-conjugates. These precursors, often referred to as Cys-4MMP, are present in grape must. researchgate.net During fermentation, yeast enzymes with cysteine-S-conjugate β-lyase activity break down these conjugates, releasing the volatile and aromatic 4MMP. researchgate.net This enzymatic action is a crucial step in the development of the characteristic aromas of certain wines. researchgate.net Cysteine S-conjugate β-lyases are pyridoxal (B1214274) 5′-phosphate (PLP)-containing enzymes that catalyze the conversion of these conjugates to pyruvate (B1213749), ammonium (B1175870), and the free thiol. nih.govnih.gov

In addition to cysteine conjugates, glutathione (B108866) conjugates (GSH-4MMP) also serve as important precursors to 4MMP. researchgate.net Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, can form conjugates with various compounds. nih.gov In grape juice, the presence of S-glutathionyl-4-methylpentan-2-one has been identified as a likely precursor to 4MMP. researchgate.net The release of 4MMP from these glutathione conjugates is a multi-step enzymatic process mediated by yeast. It involves the successive action of peptidases and a cysteine β-lyase to ultimately liberate the free thiol. researchgate.net

Microbial Biotransformation Mechanisms

The formation of 4-mercapto-4-methylpentan-2-one (4MMP) from its non-volatile precursor, cysteine-S-conjugate of 4MMP (cys-4MMP), is a key process in the development of characteristic aromas in various contexts, including wine. This biotransformation is primarily facilitated by microbial enzymes, which cleave the cysteine conjugate to release the volatile thiol.

Role of Cysteine-S-Conjugate β-Lyases

The enzymatic release of 4MMP is catalyzed by a class of enzymes known as cysteine-S-conjugate β-lyases (EC 4.4.1.13). mdpi.commdpi.com These enzymes are pyridoxal 5'-phosphate (PLP)-dependent and function by cleaving the carbon-sulfur (C-S) bond in cysteine S-conjugates. nih.govnih.gov The reaction involves a β-elimination mechanism, which results in the formation of a thiol (in this case, 4MMP), pyruvate, and ammonia. nih.govnih.gov

An L-cysteine-S-conjugate + H₂O → a thiol + NH₃ + pyruvate creative-enzymes.com

This enzymatic activity is crucial as it transforms a non-aromatic precursor into a potent aroma compound. mdpi.com The efficiency of this conversion, however, can be quite low in some processes, such as wine fermentation, with reported rates often below 5%. mdpi.com

Enzymatic Activity in Yeasts (e.g., Saccharomyces cerevisiae)

The yeast Saccharomyces cerevisiae, a primary microbe in winemaking, is known to possess cysteine-S-conjugate β-lyase activity and can release 4MMP from its precursor. mdpi.comnih.gov The ability to release 4MMP can vary significantly between different strains of S. cerevisiae. nih.govresearchgate.net This variation underscores the importance of yeast strain selection in modulating the aromatic profile of a final product. nih.govmq.edu.au

Research has identified specific genes in S. cerevisiae that are responsible for the production of enzymes with β-lyase activity. researchgate.net In studies examining the β-lyase activity of different yeast extracts, Saccharomyces cerevisiae 21584 demonstrated notable conversion efficiency of cys-4MMP into 4MMP. mdpi.com For instance, when tested against the substrate L-cystathionine, cell extracts from S. cerevisiae 21584 exhibited high β-lyase activity. mdpi.com

The following table summarizes the β-lyase activity of S. cerevisiae 21584 against different substrates:

| Substrate | β-Lyase Activity (U/mL) | Specific Activity (U/mg) |

| L-cystathionine | 70.72 ± 7.92 | 27.63 ± 3.09 |

| L-cystine | 22.26 ± 2.41 | 8.70 ± 0.94 |

| L-methionine | Not specified | Not specified |

Data sourced from a study on microbial cell extracts. mdpi.com

Enzymatic Activity in Bacteria (e.g., Shewanella putrefaciens, Lactobacillus casei)

Bacterial species have also been investigated for their capacity to produce 4MMP through β-lyase activity. mdpi.com Notably, cell extracts from Shewanella putrefaciens have demonstrated significantly high β-lyase activity, surpassing that of many yeast strains in direct comparisons. mdpi.com This suggests a potential application for bacterial enzymes in the production of sulfur-containing aroma compounds. mdpi.com

Lactobacillus casei is another bacterium that exhibits β-lyase activity, although to a lesser extent than S. putrefaciens. mdpi.com The table below presents a comparison of the β-lyase activities of cell extracts from these two bacterial species against various substrates.

| Substrate | Shewanella putrefaciens β-Lyase Activity (U/mL) | Shewanella putrefaciens Specific Activity (U/mg) | Lactobacillus casei β-Lyase Activity (U/mL) | Lactobacillus casei Specific Activity (U/mg) |

| L-cystathionine | 335.12 ± 28.10 | 41.84 ± 3.51 | 91.87 ± 6.13 | 11.48 ± 0.77 |

| L-cystine | 207.62 ± 22.98 | 25.60 ± 2.83 | 29.80 ± 2.68 | 3.72 ± 0.33 |

| L-methionine | 184.33 ± 10.76 | 22.73 ± 1.33 | 32.46 ± 4.64 | 4.05 ± 0.58 |

Data derived from a comparative study of microbial cell extracts. mdpi.com

In terms of converting the specific precursor cys-4MMP to 4MMP, S. putrefaciens showed the highest conversion rate among all tested bacterial and yeast strains. mdpi.com

Optimization of Biotransformation Conditions (pH, Temperature)

The efficiency of enzymatic biotransformation is highly dependent on environmental conditions such as pH and temperature. mdpi.comnih.gov Optimizing these parameters is crucial for maximizing the yield of 4MMP.

Studies on cell extracts from various microorganisms have revealed different optimal conditions for β-lyase activity. For the highly active enzyme from Shewanella putrefaciens, the optimal pH was found to be around 7. mdpi.com The β-lyase activity of this bacterium was observed to decrease as the pH became more acidic. mdpi.com

Temperature also plays a critical role. The β-lyase activity of S. putrefaciens appeared to be stable within a temperature range of 20 to 37 °C. mdpi.com The selection of fermentation temperature can be a significant tool for modulating the release of grape-derived aromas during processes like winemaking. nih.govmq.edu.au

The table below outlines the optimal pH and temperature for the β-lyase activity of selected microorganisms.

| Microorganism | Optimal pH | Optimal Temperature Range (°C) |

| Shewanella putrefaciens | ~7.0 | 20 - 37 |

| Lactobacillus casei | Not specified | Not specified |

| Saccharomyces cerevisiae | Not specified | Not specified |

Data for S. putrefaciens sourced from a study on microbial cell extracts. mdpi.com

Synthetic Methodologies for 4 Methylpent 3 Ene 2 Thiol and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of 4-methylpent-3-ene-2-thiol and its derivatives is a multifaceted process that can be approached through several distinct pathways. These methods often involve the strategic formation of carbon-sulfur bonds and the manipulation of carbonyl functional groups.

A significant precursor to 4-mercapto-4-methylpentan-2-one (4MMP) is its cysteine conjugate, S-(4-methylpentan-2-one)-L-cysteine, commonly referred to as Cys-4MMP. This compound can be synthesized through a Michael addition reaction. mdpi.com In this procedure, L-cysteine is reacted with mesityl oxide under alkaline conditions. mdpi.com The reaction involves the nucleophilic attack of the thiol group of cysteine on the β-carbon of the α,β-unsaturated ketone, mesityl oxide. This method provides a direct route to Cys-4MMP, which can then be enzymatically cleaved by β-lyases to release the volatile thiol, 4MMP. mdpi.comoup.comoup.comnih.govnih.gov The synthesis of Cys-4MMP has been achieved with high purity (>95%) using a relatively environmentally friendly approach that avoids toxic solvents like 1,4-dioxane. mdpi.com

The table below outlines the key reactants in the synthesis of Cys-4MMP.

| Reactant | Role |

| L-cysteine | Thiol donor |

| Mesityl oxide | Michael acceptor |

| Alkaline solution | Catalyst |

Thiol-ene reactions represent a powerful and versatile class of chemical transformations for the formation of carbon-sulfur bonds. wikipedia.org This reaction, which involves the addition of a thiol to an alkene, is recognized as a "click" chemistry reaction due to its high efficiency, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgthieme-connect.de There are two primary mechanisms through which thiol-ene reactions can proceed: radical addition and Michael addition. wikipedia.org

The radical-mediated thiol-ene reaction is a chain reaction that is typically initiated by light, heat, or a radical initiator. wikipedia.orgacsgcipr.org The process begins with the formation of a thiyl radical (RS•) from a thiol (RSH). This highly reactive species then adds to an alkene in an anti-Markovnikov fashion, generating a carbon-centered radical intermediate. wikipedia.orgacsgcipr.org This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the final thioether product. wikipedia.orgmdpi.com This mechanism is particularly advantageous for its rapid and quantitative nature under ambient conditions. wikipedia.org The general steps of the radical addition mechanism are outlined below.

| Step | Description |

| Initiation | Formation of a thiyl radical from a thiol via light, heat, or a radical initiator. |

| Propagation | Addition of the thiyl radical to an alkene to form a carbon-centered radical, followed by hydrogen abstraction from another thiol molecule to yield the thioether and a new thiyl radical. |

| Termination | Combination of two radical species to end the chain reaction. |

Alternatively, the thiol-ene reaction can proceed through a Michael addition pathway, which is typically catalyzed by a base or a nucleophile. wikipedia.org In this mechanism, the base deprotonates the thiol to form a thiolate anion, a potent nucleophile. acsgcipr.org This thiolate then undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound (a Michael acceptor). acsgcipr.orgwikipedia.org The resulting enolate intermediate is then protonated to yield the final β-thioether product. researchgate.net This pathway is highly efficient for the construction of thioethers and is favored when the alkene is activated by an electron-withdrawing group. acsgcipr.org A proposed anionic chain mechanism for nucleophile-catalyzed thia-Michael additions involves the initial attack of the nucleophile on the electron-poor double bond, creating a highly reactive enolate anion that then facilitates the subsequent base-catalyzed addition of the thiol. usm.edu

The synthesis of β-sulfanyl ketones is readily achieved through the thia-Michael addition, a specific type of Michael reaction where the nucleophile is a thiol. srce.hr This reaction is a cornerstone in the formation of carbon-sulfur bonds and is widely used in the synthesis of various organic compounds, including pharmaceuticals and natural products. srce.hrscience.gov The thia-Michael addition can be performed under neat conditions and at low temperatures, offering high functional group tolerance. mdpi.com A notable advancement in this area is the use of organocatalysts, such as bifunctional cinchona alkaloid derivatives, to achieve enantioselective sulfa-Michael additions, yielding chiral β-sulfanyl ketones with high enantiopurity. nih.govnih.gov This asymmetric approach is of significant interest for the synthesis of biologically active molecules. nih.govnih.gov Recent research has also demonstrated a controllable synthesis of β-sulfanyl ketones from the reaction of thiols with aldehydes or acetone, which circumvents the need for pre-synthesized α,β-unsaturated carbonyl compounds. mdpi.com

The table below summarizes different catalytic approaches for thia-Michael additions.

| Catalyst Type | Example | Key Features |

| Base Catalysis | Triethylamine | Common and effective for generating the thiolate nucleophile. |

| Nucleophilic Catalysis | Phosphines | Can initiate an anionic chain mechanism for rapid reaction rates. |

| Organocatalysis | Cinchona alkaloid derivatives | Enables enantioselective synthesis of chiral β-sulfanyl ketones. nih.govnih.gov |

| Lewis Acid Catalysis | Ferric chloride | Efficient catalysis for rapid thia-Michael additions at room temperature. srce.hr |

Sulfenylation reactions provide a direct method for the introduction of a sulfur-containing group at the α-position of a ketone. This transformation is typically achieved by reacting a ketone enolate or its synthetic equivalent with an electrophilic sulfur reagent. thieme-connect.com A variety of sulfenylating agents can be employed, including N-thioarylphthalimides and N-phenylthiosaccharin. acs.org The development of catalytic, enantioselective α-sulfenylation methods has been a significant area of research. For instance, chiral Lewis bases, such as selenophosphoramides, have been shown to catalyze the asymmetric α-sulfenylation of silyl (B83357) enol ethers, affording α-phenylthio ketones in high yield and with good enantioselectivity. acs.org Furthermore, organocatalytic approaches using amino thiourea (B124793) catalysts have been successful in the asymmetric addition of thiols to in situ-generated nitrosoalkenes, leading to chiral α-sulfenylated ketones. thieme-connect.com These methods are valuable for the synthesis of enantioenriched sulfur-containing compounds which are important intermediates in organic synthesis. thieme-connect.comorganic-chemistry.org

Synthesis of Sulfur-Containing Analogs and Derivatives

The synthesis of sulfur-containing analogs and derivatives of this compound can be approached through various chemical transformations, primarily involving its α,β-unsaturated ketone precursor, 4-methyl-3-penten-2-one (also known as mesityl oxide). These methods allow for the introduction of different sulfur functionalities, leading to a range of structurally related compounds.

One common strategy for creating sulfur-containing derivatives is the conjugate addition of sulfur nucleophiles to mesityl oxide. For instance, the reaction of mesityl oxide with methyl mercaptan can yield 4-methylthio-4-methyl-2-pentanone. This reaction highlights the susceptibility of the β-carbon in α,β-unsaturated ketones to nucleophilic attack by thiols.

Another approach to generate a key sulfur-containing analog, the corresponding thioketone (4-methylpent-3-ene-2-thione), involves the thionation of 4-methyl-3-penten-2-one. A widely used reagent for this transformation is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.orgwikipedia.org This reagent effectively converts a carbonyl group into a thiocarbonyl group. organic-chemistry.org The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thioketone and a stable phosphorus-oxygen species. organic-chemistry.org While the reaction of Lawesson's reagent is broadly applicable to ketones, specific conditions such as solvent and temperature may need to be optimized for the thionation of α,β-unsaturated ketones like mesityl oxide to achieve good yields. nih.govorganic-chemistry.org

Furthermore, once the primary thiol, this compound, is obtained, it can serve as a precursor for other sulfur derivatives. For example, the synthesis of disulfides can be achieved through the oxidation of the thiol. Various oxidizing agents can be employed for this S-S bond formation. organic-chemistry.org Additionally, the thiol can be converted into various thioethers through reactions with appropriate electrophiles. These reactions typically involve the deprotonation of the thiol to form a more nucleophilic thiolate, which then reacts with an alkyl halide or other electrophilic species. taylorandfrancis.com Isothiouronium salts have also been reported as effective agents for the synthesis of thioethers from alcohols, representing a thiol-free alternative. researchgate.net

The synthesis of more complex derivatives, such as substituted 4,5-dihydrothiazoles, has been reported from a structurally related fluorinated starting material, perfluoro-2-methylpent-2-en-3-yl isothiocyanate, upon reaction with various N,S-nucleophiles. researchgate.net This suggests potential pathways for creating heterocyclic derivatives from related sulfur-containing precursors.

A summary of potential synthetic routes to sulfur-containing analogs and derivatives is presented in the table below.

| Derivative Type | Starting Material | Key Reagent/Reaction | Product |

| Thioketone | 4-Methyl-3-penten-2-one | Lawesson's Reagent | 4-Methylpent-3-ene-2-thione |

| Thioether | 4-Methyl-3-penten-2-one | Methyl Mercaptan | 4-Methylthio-4-methyl-2-pentanone |

| Disulfide | This compound | Oxidizing Agent (e.g., I2) | Bis(4-methylpent-3-en-2-yl) disulfide |

| Thioether | This compound | Base, Alkyl Halide | S-Alkyl-4-methylpent-3-ene-2-thioether |

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of chemical reactions to create streamlined and often more sustainable synthetic pathways.

Enzymatic Hydrolysis of Thioacetates

A notable chemo-enzymatic route for the synthesis of thiols, including a saturated analog of this compound, involves the enzymatic hydrolysis of a thioacetate (B1230152) precursor. This method offers a mild and selective way to deprotect the thiol group, which can be sensitive to harsh chemical conditions.

This two-step approach begins with the chemical synthesis of the thioacetate. For the saturated analog, 4-mercapto-4-methyl-2-pentanone (B33688), the synthesis starts with the Michael addition of thioacetic acid to mesityl oxide (4-methyl-3-penten-2-one). This reaction proceeds to yield S-(1,1-dimethyl-3-oxobutyl) thioacetate.

The second, enzymatic step involves the hydrolysis of the thioacetate to the corresponding thiol. Pig liver esterase (PLE) has been shown to be an effective biocatalyst for this transformation. Esterases are a class of hydrolase enzymes that can cleave ester bonds, and some exhibit activity towards thioesters. The enzymatic hydrolysis is typically carried out in an aqueous buffer system under mild pH and temperature conditions, which helps to preserve the integrity of the often-volatile and reactive thiol product.

The use of PLE for the hydrolysis of the thioacetate precursor to 4-mercapto-4-methyl-2-pentanone has been reported to proceed with high yield. This chemo-enzymatic strategy provides an efficient route to this important flavor compound.

| Step | Reactants | Catalyst/Conditions | Product |

| 1. Chemical Synthesis | 4-Methyl-3-penten-2-one, Thioacetic acid | n-Hexane | S-(1,1-dimethyl-3-oxobutyl) thioacetate |

| 2. Enzymatic Hydrolysis | S-(1,1-dimethyl-3-oxobutyl) thioacetate | Pig Liver Esterase (PLE), Aqueous buffer | 4-Mercapto-4-methyl-2-pentanone |

This chemo-enzymatic approach demonstrates the synergy between chemical and biological catalysis in the synthesis of complex and sensitive molecules like sulfur-containing flavor compounds.

Chemical Reactivity and Transformation of 4 Mercapto 4 Methylpentan 2 One 4mmp

Reactions with Organomercuric Salts

The reaction involves the nucleophilic sulfur of the thiol group attacking the electrophilic mercury atom, displacing a ligand (like a halide) to form a stable mercury-sulfur bond. This reaction is typically rapid and stoichiometric. For instance, the reaction of a thiol (R-SH) with pCMB results in the formation of a mercaptide and the release of a chloride ion. Given this established reactivity, it is anticipated that 4MMP would react with organomercuric salts in a similar fashion to yield the corresponding mercury mercaptide, although the steric hindrance of the tertiary carbon in 4MMP might influence the reaction rate compared to primary or secondary thiols.

Interactions with Quinones

The interaction of 4-Mercapto-4-methylpentan-2-one with quinones is characterized by addition reactions, though its reactivity is moderated by its molecular structure. As a tertiary thiol, 4MMP is less able to react with ortho-quinones compared to primary or secondary thiols, a difference attributed to steric hindrance from the bulky tertiary carbon atom adjacent to the sulfhydryl group.

Recent studies on the reaction between thiols and o-quinones suggest that the mechanism is not a simple nucleophilic addition. Instead, it can proceed through a free-radical chain mechanism initiated by the addition of a thiyl radical to the quinone. This pathway helps to explain the observed anomalous 1,6-type regiochemistry of the addition, in contrast to the typical 1,4-addition seen with other nucleophiles like amines.

The general pathways for thiol-quinone interactions can be summarized as follows:

| Reaction Pathway | Description | Predominant Regiochemistry |

| Nucleophilic Addition | The thiolate anion (RS⁻) or neutral thiol (RSH) acts as a nucleophile, attacking an electrophilic carbon on the quinone ring. | Typically results in 1,4-adducts. |

| Radical Coupling | An initial electron transfer between the thiol and quinone generates a thiyl radical and a semiquinone radical, which then couple. | Can lead to various products. |

| Thiyl Radical Addition | A thiyl radical (RS•) adds directly to the quinone ring, propagating a radical chain reaction. | Favors the formation of 1,6-adducts. |

For 4MMP, while the reaction may be slower, the underlying mechanisms involving radical intermediates are expected to be relevant in its interactions with quinones.

Oxidative Stability and Degradation Pathways

The oxidative stability of 4-Mercapto-4-methylpentan-2-one is a significant factor in environments such as wine, where its concentration is known to decrease over time, particularly during aging. researchgate.net The degradation of 4MMP is primarily an oxidative process, influenced by several factors. The presence of oxygen is a key driver for its degradation. This process can be accelerated by catalysts, particularly metal ions like iron and copper.

Conversely, the stability of 4MMP is enhanced in the presence of antioxidants. Compounds such as sulfur dioxide and glutathione (B108866) can limit the degradation of volatile thiols by scavenging oxygen or interfering with the oxidation process. winebusiness.com

A primary degradation pathway for thiols is their oxidation to disulfides. libretexts.orgchemistrysteps.com In this reaction, two thiol molecules are oxidized to form a disulfide bridge (-S-S-). This conversion can be facilitated by mild oxidizing agents, including dissolved oxygen. chemistrysteps.comrsc.org For 4MMP, this would result in the formation of bis(4-methyl-2-oxopentan-4-yl) disulfide. However, it is noted that the oxidation of tertiary alkanethiols may be more complex, sometimes favoring the formation of trisulfides over disulfides under certain conditions. tandfonline.com The tertiary structure of 4MMP also contributes to a slower degradation rate compared to less sterically hindered secondary thiols.

The following table summarizes the key factors influencing the stability of 4MMP:

| Factor | Effect on 4MMP Stability | Mechanism |

| Oxygen | Decreases stability | Promotes oxidation of the thiol group. |

| Metal Catalysts (Fe, Cu) | Decreases stability | Catalyzes the oxidation reactions involving oxygen. |

| Antioxidants (SO₂, Glutathione) | Increases stability | Removes oxygen or reverses/alters the oxidation process. |

| Steric Hindrance | Increases stability | The tertiary structure of 4MMP slows the rate of degradation reactions compared to secondary thiols. |

Regioselectivity and Stereoselectivity in Thiol-Ene Cycloadditions

While specific studies detailing the participation of 4-Mercapto-4-methylpentan-2-one in thiol-ene cycloadditions are not prominent, the general principles of this reaction class can be applied to predict its behavior. The thiol-ene reaction is a powerful and efficient "click" reaction that involves the addition of a thiol across a double bond (ene). wikipedia.orgtaylorandfrancis.com It typically proceeds via a free-radical mechanism, initiated by light, heat, or a radical initiator, to form a thioether. wikipedia.org

Regioselectivity in Intermolecular Reactions: In intermolecular reactions, the thiol-ene addition is highly regioselective and follows an anti-Markovnikov pattern. wikipedia.orgtaylorandfrancis.com The reaction is initiated by the formation of a thiyl radical (RS•) from 4MMP. This radical then adds to the alkene at the less substituted carbon atom. This addition creates the more stable carbon-centered radical intermediate. The subsequent chain transfer step, where this carbon radical abstracts a hydrogen from another thiol molecule, yields the final anti-Markovnikov thioether product and propagates the radical chain. wikipedia.org

Regioselectivity and Stereoselectivity in Intramolecular Reactions: For intramolecular thiol-ene reactions (cycloadditions), predicting the regioselectivity is more complex. mdpi.com The cyclization of a molecule containing both the thiol of a 4MMP moiety and an alkene could potentially lead to a mixture of products, primarily governed by Baldwin's rules for ring closure. wikipedia.org The reaction can proceed via two main pathways:

Exo cyclization: The radical addition forms a bond outside the newly formed ring.

Endo cyclization: The radical addition forms a bond that becomes part of the new ring system.

The final product distribution is influenced by several factors, including the stability of the resulting cyclic radical intermediates and the reversibility of the radical addition step. mdpi.com Generally, the formation of 5-membered (5-exo) and 6-membered (6-endo) rings is common, with the kinetic and thermodynamic stability of the intermediates and products dictating the preferred pathway. wikipedia.orglibretexts.org

The principles governing these reactions are summarized below:

| Reaction Type | Key Principle | Expected Outcome for 4MMP |

| Intermolecular Thiol-Ene | Anti-Markovnikov Addition: The thiyl radical adds to the less substituted carbon of the alkene to form the most stable carbon-centered radical intermediate. | The sulfur atom of 4MMP would add to the terminal carbon of a monosubstituted alkene. |

| Intramolecular Thiol-Ene | Baldwin's Rules & Radical Stability: The reaction favors the formation of kinetically (often 5-exo) or thermodynamically (often 6-endo) preferred cyclic products. | The outcome would depend on the length and structure of the linker between the thiol and ene groups, likely yielding a mixture of heterocyclic products. |

Demethylation Reactions

The term "demethylation" in the context of organosulfur chemistry typically refers to the cleavage of a methyl-sulfur bond in a methyl thioether (R-S-CH₃) to yield a thiol (R-SH). acsgcipr.org This is a common synthetic transformation used for deprotection or synthesis. For example, aryl methyl ethers can be demethylated to phenols using thiolates as nucleophiles in an Sₙ2 reaction. acsgcipr.orgchem-station.comnih.gov

However, the demethylation of 4-Mercapto-4-methylpentan-2-one would involve the cleavage of a carbon-carbon bond to remove one of the methyl groups from the quaternary carbon at position 4. The cleavage of C-C single bonds in alkanes is a chemically challenging transformation due to their high bond dissociation energy and low polarization. dtu.dk Such reactions typically require harsh conditions and the use of metal catalysts, proceeding through complex mechanisms involving oxidative addition and dehydrogenation steps. ufl.edunih.gov

Based on a review of the available chemical literature, there is no information regarding the demethylation of the carbon skeleton of 4-Mercapto-4-methylpentan-2-one. This specific transformation is not a described or common reaction for this compound.

Advanced Analytical Techniques for 4 Mercapto 4 Methylpentan 2 One 4mmp Quantification and Identification

Sample Preparation and Enrichment Strategies

Effective sample preparation is paramount for the successful analysis of 4MMP, aiming to isolate and concentrate the analyte from the sample matrix while minimizing degradation and artifact formation. agraria.com.brnih.gov

Given the volatile nature of 4MMP, methods that extract volatile constituents are commonly employed.

Dynamic Headspace (Purge-and-Trap): This technique involves purging an inert gas through the sample, which strips the volatile compounds, including 4MMP. These compounds are then trapped on an adsorbent material. researchgate.net The trapped analytes are subsequently desorbed, typically by heating, and transferred to the chromatographic system. agraria.com.br A method for quantifying 4MMP in Sauvignon wines utilized a dynamic headspace technique to extract the volatile constituents from a large sample volume (2L). researchgate.net This approach, combined with selective thiol capture, proved effective for concentrating the highly volatile thiol. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME): HS-SPME is a widely used, solvent-free extraction method. A fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes, such as 4MMP, adsorb to the fiber and are then thermally desorbed directly into the gas chromatograph's injection port. nih.govnih.govoup.com An automated HS-SPME method, coupled with derivatization, has been developed for the routine analysis of 4MMP in wine, requiring only a small sample volume (3 mL). nih.gov Optimization of SPME conditions is crucial to achieve the best sensitivity. nih.govnih.gov

| Technique | Principle | Advantages | Common Application | Reference |

|---|---|---|---|---|

| Dynamic Headspace (Purge-and-Trap) | Inert gas strips volatiles from the sample, which are then trapped on an adsorbent and thermally desorbed. | Effective for concentrating volatiles from large sample volumes. | Wine analysis | researchgate.net |

| Headspace Solid-Phase Microextraction (HS-SPME) | A coated fiber adsorbs volatiles from the headspace, followed by thermal desorption into a GC. | Solvent-free, simple, can be automated, requires small sample volumes. | Wine analysis | nih.govnih.govnih.gov |

Liquid-liquid extraction (LLE) is a classic sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases. For 4MMP analysis, LLE with an organic solvent can be an initial step to isolate the thiol from an aqueous matrix like wine. mdpi.com However, due to the trace levels of 4MMP, LLE is often used in conjunction with other selective concentration techniques. mdpi.comresearchgate.net For instance, an early method for identifying 4MMP involved an initial LLE with an organic solvent, followed by a selective extraction of the thiols from the organic phase. mdpi.comresearchgate.net

The high reactivity of the sulfhydryl (–SH) group allows for selective capture strategies to isolate thiols from complex mixtures. mdpi.comnih.gov

Organomercuric Salt-Based Methods: Organomercuric compounds, such as p-hydroxymercuribenzoate (B1229956) (pHMB), react selectively and efficiently with thiols. mdpi.comresearchgate.net This reaction forms a non-volatile complex, effectively trapping the thiol. The bond is reversible, and the captured thiols can be released by adding an excess of another, stronger thiol-containing compound like cysteine or glutathione (B108866). researchgate.netresearchgate.net This strategy was integral to the first quantitative method developed for 4MMP in wine, where it was used to selectively retain the thiol after extraction by dynamic headspace. researchgate.net Similarly, mercurated agarose (B213101) has been used for the selective isolation of hop thiols, including 4MMP, in the development of stable isotope dilution assays. acs.org

Other Selective Sorbents: Besides organomercuric salts, other materials have been explored for selective thiol capture. For example, solid-phase extraction (SPE) cartridges based on silver ions (Ag+) have been proposed for retaining volatile thiols from organic extracts of beer and hops. mdpi.comresearchgate.net

| Reagent/Material | Principle of Action | Release Mechanism | Matrix | Reference |

|---|---|---|---|---|

| p-Hydroxymercuribenzoate (pHMB) | Selective, reversible reaction with the thiol (-SH) group. | Displacement with an excess of another thiol (e.g., cysteine, glutathione). | Wine | mdpi.comresearchgate.netresearchgate.net |

| Mercurated Agarose | Affinity capture of thiol-containing compounds. | Elution with a competing thiol. | Hops | acs.org |

| Silver Ion (Ag+) SPE Cartridge | Formation of a complex between Ag+ and the sulfur atom. | Elution with a suitable complexing agent. | Beer, Hops | mdpi.comresearchgate.net |

Chromatographic Separation Methods

Following extraction and enrichment, chromatographic techniques are employed to separate 4MMP from other compounds before its detection and quantification.

Gas chromatography is the most common technique for analyzing volatile compounds like 4MMP. mdpi.comagraria.com.br The highly active –SH group can cause poor chromatographic performance, such as peak tailing, making derivatization a common strategy to improve analysis. mdpi.com

Detectors: Several types of detectors are used for 4MMP analysis.

Mass Spectrometry (MS): GC-MS is a powerful tool for both identification and quantification. nih.gov Tandem mass spectrometry (MS/MS) provides enhanced selectivity and sensitivity, allowing for detection at the very low concentrations typical for 4MMP. nih.gov

Sulfur-Specific Detectors: Detectors that respond specifically to sulfur-containing compounds offer high selectivity, which is advantageous when analyzing complex samples like beer or wine. chromatographyonline.comagraria.com.brsepscience.com The Sulfur Chemiluminescence Detector (SCD) and the Atomic Emission Detector (AED) are examples of highly sensitive and selective detectors used for this purpose. agraria.com.brnih.govoup.com

Derivatization: To overcome the analytical challenges associated with free thiols, derivatization is often performed. This involves reacting the thiol group to form a more stable and less reactive derivative with better chromatographic properties.

Pentafluorobenzyl Bromide (PFBBr): PFBBr reacts with the sulfhydryl group to form stable derivatives that are amenable to GC analysis and can be detected with high sensitivity, particularly with MS in negative chemical ionization (NCI) mode. mdpi.comnih.gov

Methoximation: This approach derivatizes the carbonyl group of 4MMP, rather than the thiol group, forming a methoxime. An automated method combining methoximation with SIDA-SPME-GC-MS/MS has been validated for routine 4MMP analysis in wine. nih.gov

While GC is more common for volatile analysis, HPLC methods have also been developed for thiols, often requiring derivatization to enable detection by common HPLC detectors (e.g., UV-Vis or fluorescence) or to improve ionization for mass spectrometry. mdpi.commurdoch.edu.aumdpi.com

Derivatization for HPLC: The thiol group of 4MMP must typically be derivatized to make it detectable by HPLC with fluorescence or UV detection. nih.govnih.govdiva-portal.org

4,4'-dithiodipyridine (DTDP): This reagent reacts rapidly with thiols at typical wine pH to form stable derivatives. mdpi.comacs.org An HPLC-MS/MS method using DTDP derivatization has been developed for the routine analysis of several wine thiols, including 4MMP. The derivatives are enriched by SPE prior to analysis. acs.org

Ebselen: This selenium-based reagent selectively reacts with thiols, forming a derivative with a characteristic selenium isotopic pattern, which allows for highly selective detection by high-resolution mass spectrometry (HRMS). mdpi.comresearchgate.net

Fluorescent Derivatization Reagents: Reagents like ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) react with thiols to form highly fluorescent adducts, enabling sensitive detection. nih.govresearchgate.net These methods are well-suited for quantifying various thiols in biological samples and could be adapted for 4MMP. nih.govresearchgate.net

| Technique | Detector | Derivatization Agent | Key Features | Reference |

|---|---|---|---|---|

| GC-MS/MS | Tandem Mass Spectrometer | Methoximation | High sensitivity (LOD=0.19 ng/L), good accuracy and reproducibility. | nih.gov |

| GC-SCD | Sulfur Chemiluminescence Detector | None (Direct analysis) | Highly selective for sulfur compounds, reduces matrix interference. | chromatographyonline.comagraria.com.br |

| GC-AED | Atomic Emission Detector | None (Direct analysis) | Provides sensitive and selective measurement of sulfur compounds. | nih.govoup.com |

| HPLC-MS/MS | Tandem Mass Spectrometer | 4,4'-dithiodipyridine (DTDP) | Simpler than many GC methods, rapid reaction at wine pH. | acs.org |

| HPLC-Fluorescence | Fluorescence Detector | SBD-F | High sensitivity for thiols after derivatization. | nih.govresearchgate.net |

Ultraperformance Convergence Chromatography (UPC²) Advances

Ultraperformance Convergence Chromatography (UPC²) represents a significant advancement in separation science, merging the principles of Supercritical Fluid Chromatography (SFC) with the performance of Ultra-High Performance Liquid Chromatography (UHPLC). labrulez.comresearchgate.net This technique utilizes compressed carbon dioxide (CO₂) as the primary mobile phase, offering benefits such as reduced organic solvent consumption, making it a "green" technology. labrulez.comresearchgate.net

UPC² provides a unique selectivity that is orthogonal to traditional reversed-phase LC, enabling the separation of a wide range of compounds, from non-polar to polar. lcms.cz Its application is particularly advantageous for complex samples, where it can achieve high separation efficiency and speed. researchgate.net For the analysis of challenging analytes like thiols in food matrices, UPC² offers the potential to separate 4MMP from interfering compounds with high resolution and reduced run times. The technique's compatibility with various detectors, including mass spectrometry, further enhances its utility for the sensitive and selective analysis of flavor and aroma compounds. lcms.cz

Detection and Characterization Techniques

Following chromatographic separation, specific and sensitive detection techniques are paramount for the confirmation and quantification of 4MMP.

Mass Spectrometry (MS and MS/MS) for Trace Analysis

Mass Spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is a cornerstone for the trace analysis of 4MMP. restek.comresearchgate.net Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is essential for quantifying this potent thiol at the ng/L levels at which it occurs in beverages. nih.govresearchgate.net

Due to the low concentration and high reactivity of 4MMP, sample preparation often involves a derivatization step to improve its chromatographic behavior and detection. nih.govmdpi.com For instance, headspace solid-phase microextraction (HS-SPME) with on-fiber derivatization using reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can be employed prior to GC-MS/MS analysis. nih.govresearchgate.net In LC-MS/MS methods, derivatization with agents such as 4,4'-dithiodipyridine (DTDP) creates a more stable derivative suitable for analysis. mdpi.combrewingscience.de The use of Multiple Reaction Monitoring (MRM) in MS/MS allows for the highly selective detection of the target analyte, minimizing matrix interference and achieving low limits of quantification, often below the compound's sensory threshold. nih.govresearchgate.net

Table 1: Overview of Mass Spectrometry Methods for 4MMP Analysis

| Technique | Sample Matrix | Derivatization Agent | Key Findings/Advantages | Reference |

|---|---|---|---|---|

| OFD-HS-SPME-GC-MS/MS | Beer | PFBBr | Automated method with limits of quantitation below sensory thresholds. | nih.gov |

| UHPLC-MS/MS | Grapes | - (for precursors) | Reliable determination of 4MMP precursors (G4MMP, Cys4MMP). | bohrium.com |

| LC-MS/MS | Hops | 4,4'-DTDP | Reliable and robust quantification of free thiols in various hop cultivars. | brewingscience.de |

| LC-MS | Cell Extracts | 4,4'-DTDP | Quantification of 4MMP converted from its precursor by β-lyase. | mdpi.com |

Flame Photometric Detection (FPD) for Sulfur Specificity

Gas Chromatography coupled with a Flame Photometric Detector (GC-FPD) is a well-established technique for the specific detection of sulfur-containing compounds. ucp.pt The FPD is highly selective for sulfur and phosphorus, making it a valuable tool for screening samples for compounds like 4MMP in complex matrices such as wine. restek.comucp.pt

The detector operates by combusting the column effluent in a hydrogen-rich flame and measuring the light emitted from specific chemiluminescent reactions. For sulfur, a characteristic emission at 394 nm is monitored. While FPD is robust, cost-effective, and less complex to maintain than other sulfur-selective detectors, it has some limitations. restek.com A significant challenge is the "quenching" effect, where co-eluting hydrocarbons can suppress the sulfur signal, potentially leading to inaccurate quantification. restek.com Furthermore, its sensitivity is generally lower than that of a Sulfur Chemiluminescence Detector (SCD) or modern MS/MS instruments. gassite.com Despite these drawbacks, GC-FPD remains a useful technique for the routine determination of sulfur compounds. ucp.pt

Gas Chromatography-Olfactometry (GC-O) for Aroma Profiling

Gas Chromatography-Olfactometry (GC-O) is a unique analytical technique that uses the human nose as a highly sensitive and specific detector to identify odor-active compounds in a sample. mdpi.com As the separated compounds elute from the GC column, the effluent is split between a conventional detector (like MS or FID) and a sniffing port, where a trained panelist assesses the odor.

This technique is indispensable for aroma profiling as it directly links a specific aroma character to a chemical compound at a particular retention time. For potent odorants like 4MMP, the human olfactory system can exhibit sensitivity that is greater than or equal to that of instrumental detectors. mdpi.com GC-O has been instrumental in the discovery of key varietal thiols in wine and hops, helping to build a profile of the compounds that are truly impactful to the final aroma of a product. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. ethernet.edu.etd-nb.info While not used for trace quantification of 4MMP in complex food matrices, it is essential for unequivocally confirming the chemical structure of synthesized 4MMP reference standards and its precursors, such as cysteine-S-conjugate of 4MMP (cys-4MMP). mdpi.com

Techniques like ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. d-nb.info Two-dimensional NMR experiments (e.g., COSY, HSQC) can further reveal the connectivity between atoms within the molecule. This definitive structural confirmation is a prerequisite for developing accurate and reliable quantitative methods, as it ensures the identity of the analytical standard being used for calibration. mdpi.com For example, the structure of synthesized cys-4MMP has been verified using ¹H and ¹³C NMR, with reported chemical shifts confirming its molecular arrangement. mdpi.com

Table 2: Reported ¹H and ¹³C NMR Chemical Shifts for Cys-4MMP Precursor in D₂O

| Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2 x CH₃ (gem-dimethyl) | 1.41 (s) | 27.9, 28.0 |

| C(O)CH₃ | 2.25 (s) | 31.7 |

| C(O)CH₂ | 2.83 (d), 2.88 (d) | 54.2 |

| SCH₂ | 3.05 (dd), 3.18 (dd) | 28.6 |

| H₂NCH | 3.92 (dd) | 53.5 |

| Other Carbons | - | 44.1, 172.5, 213.5 |

Data sourced from a study on the conversion of cys-4MMP into 4MMP. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of the elemental composition of an analyte. researchgate.netbohrium.com This capability is crucial for the confident identification of 4MMP and its precursors or metabolites in complex samples like wine must and finished wine. nih.govresearchgate.net

Techniques such as UHPLC coupled to HRMS (e.g., Q-Orbitrap or TOF-MS) can distinguish 4MMP from other isobaric compounds (molecules with the same nominal mass but different elemental formulas) that might be present in the matrix. ives-openscience.eu This high degree of certainty is invaluable in non-targeted screening for new sulfur compounds or in metabolic studies. HRMS has been successfully applied to detect and characterize various S-conjugates in wine, including the glutathionylated precursor of 4MMP (GSH-4MMP), providing insights into its formation pathways. nih.govresearchgate.netresearchgate.net

Chemical Derivatization for Enhanced Analysis

Chemical derivatization is a crucial step in the analysis of thiols like 4MMP. It involves converting the analyte into a more stable and easily detectable form, which improves chromatographic separation and boosts the signal in mass spectrometry due to enhanced ionization efficiency. mdpi.com This process is essential for overcoming the intrinsically low ionization potential and weak mass spectrometry signals of thiols. mdpi.com

4,4′-Dithiodipyridine (DTDP) is a derivatizing agent that reacts with thiols such as 4MMP through a thiol-disulfide exchange. acs.org This method is particularly advantageous as it can be performed at the natural pH of acidic matrices like wine, which simplifies sample preparation. mdpi.comacs.org The resulting 4MMP-DTDP derivative is more stable than the free thiol, making it suitable for subsequent analysis. mdpi.commdpi.com

The derivatization of 4MMP with DTDP allows for sensitive quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS). mdpi.comacs.org In this method, the 4MMP-DTDP derivative is monitored using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. researchgate.net For instance, the precursor ion of 4MMP-DTDP at m/z 242.0 can be fragmented to produce a characteristic product ion at m/z 144.0, which is then used for quantification. mdpi.com This technique has been successfully applied to determine the concentration of 4MMP in various samples, including those from microbial conversions. mdpi.com

Table 1: Mass Spectrometry Parameters for 4MMP-DTDP Analysis

| Parameter | Value |

|---|---|

| Precursor Ion (m/z) | 242.0 |

| Product Ion (m/z) | 144.0 mdpi.com, 111.0 researchgate.net |

Tert-butyldimethylsilyl (TBDMS) derivatization is a versatile technique for analyzing a wide range of compounds, including those with thiol functional groups like 4MMP. springernature.com This method involves the reaction of the thiol group with a TBDMS-containing reagent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide, to form a stable TBDMS derivative. researchgate.net

The resulting TBDMS ether of 4MMP is more volatile and thermally stable, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). springernature.comresearchgate.net One of the significant advantages of TBDMS derivatization is that it can be applied to a wide variety of functional groups, allowing for the simultaneous analysis of different classes of compounds in a sample. springernature.com Furthermore, the derivatives are stable to aqueous contamination, and the methodology often allows for direct analysis of the reaction mixture. springernature.com However, the presence of divalent metal cations or some neutral compounds like carbohydrates can interfere with the derivatization process, potentially requiring a sample cleanup step. researchgate.net

In addition to the common derivatization techniques, other adduct formation strategies can be employed for the analysis of 4MMP. One such strategy involves the formation of an adduct with an activated alkene, such as 3-buten-2-one. This type of reaction, known as a Michael addition, involves the nucleophilic addition of the thiol group of 4MMP to the carbon-carbon double bond of 3-buten-2-one.

This approach can be used to create a more stable and less volatile derivative of 4MMP, which can then be analyzed using various chromatographic techniques. The formation of such adducts can also be a factor in the natural fate of 4MMP in certain matrices, where it may react with other present molecules. The resulting adduct would have a distinct mass and fragmentation pattern, allowing for its specific detection and quantification by mass spectrometry.

Stable Isotope Dilution Analysis (SIDA) for Absolute Quantification

Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for the accurate quantification of trace-level compounds, including 4MMP. nih.govtum.de This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., [²H₁₀]-4-mercapto-4-methylpentan-2-one or d₁₀-4-MMP) to the sample at the beginning of the analytical procedure. acs.orgnih.gov

This isotopically labeled internal standard behaves chemically and physically identically to the native 4MMP throughout the entire sample preparation and analysis process, including extraction, derivatization, and chromatographic separation. tum.de Because the labeled and unlabeled compounds co-elute, any loss of analyte during sample handling will affect both forms equally. tum.de

Quantification is then achieved by measuring the ratio of the mass spectrometric signal of the native 4MMP to that of the isotopically labeled internal standard. tum.de This ratio is then used to calculate the exact concentration of the native 4MMP in the original sample. SIDA effectively corrects for matrix effects and variations in instrument response, leading to high accuracy and precision. tum.denih.gov This method has been successfully applied to the quantification of 4MMP in complex matrices such as hops and wine. acs.orgnih.gov The use of SIDA in conjunction with derivatization techniques like DTDP and HPLC-MS/MS provides a robust and reliable method for the determination of 4MMP at concentrations close to its aroma detection threshold. acs.orgacs.org

Table 2: Application of SIDA for 4MMP Quantification

| Analytical Method | Matrix | Internal Standard | Key Finding |

|---|---|---|---|

| GCxGC-TOFMS | Hops | 4-(¹³C)methyl-4-sulfanyl(1,3,5-¹³C₃)pentan-2-one | 4MMP concentrations ranged from <1 to 114 µg/kg in different hop varieties. nih.gov |

| HPLC-MS/MS with DTDP derivatization | Wine | [²H₁₀]-4-mercapto-4-methylpentan-2-one (d₁₀-4-MMP) | The method is accurate and precise for quantifying potent thiols at ultratrace levels. acs.orgacs.org |

Computational and Theoretical Investigations of 4 Methylpent 3 Ene 2 Thiol

Mechanistic Studies of Thiol-Ene Reactions

The thiol-ene reaction, the addition of a thiol to a double bond, is a prominent reaction involving alkenes. For a compound like 4-methylpent-3-ene-2-thiol, this could involve its reaction with another alkene or the reaction of its thiol group with another unsaturated molecule. Mechanistic studies of thiol-ene reactions are frequently performed using computational methods, particularly Density Functional Theory (DFT), to elucidate the reaction pathways and transition states.

The table below summarizes key aspects of thiol-ene reaction mechanisms that would be relevant for computational investigation of this compound.

| Reaction Step | Description | Key Computational Parameters |

| Initiation | Formation of a thiyl radical from the thiol. | Bond dissociation energy of the S-H bond. |

| Propagation | Addition of the thiyl radical to the C=C double bond. | Activation energy of the addition step, stability of the resulting carbon-centered radical. |

| Chain Transfer | Hydrogen abstraction from a thiol molecule by the carbon-centered radical. | Activation energy of the hydrogen transfer, exothermicity of the reaction. |

Structure-Odor Relationship (SAR) Derivation for Sulfur-Containing Compounds

The relationship between the chemical structure of a molecule and its perceived odor is a complex area of study where computational methods are increasingly applied. For sulfur-containing compounds, which are known for their potent and often distinct odors, Quantitative Structure-Activity Relationship (QSAR) models are developed to predict odor thresholds and qualities.

Studies on homologous series of alkanethiols have demonstrated that odor thresholds are significantly influenced by steric factors. nih.govfigshare.com For example, a minimum in odor threshold is often observed for thiols with five to seven carbon atoms, and tertiary alkanethiols tend to have lower odor thresholds than primary or secondary ones. nih.govfigshare.com While these studies focus on saturated thiols, the principles can be extended to unsaturated compounds like this compound. A computational QSAR study would involve calculating various molecular descriptors for a series of related sulfur compounds and correlating them with experimentally determined odor thresholds.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), have been successfully used to create models that can simulate the odor thresholds of alkanethiols. nih.gov These models map the steric and electrostatic fields of the molecules to their biological activity. For this compound, a 3D-QSAR study would likely highlight the importance of the molecule's shape, the position of the double bond, and the electronic properties of the thiol group in determining its odor profile. The development of deep learning models that use 2D molecular images as input is also a promising approach for predicting molecular odors and understanding the underlying structure-odor relationships. nih.gov

The following table outlines the general steps and components of a QSAR study for sulfur-containing odorants.

| QSAR Component | Description | Example Descriptors for this compound |

| Dataset | A collection of sulfur compounds with known odor thresholds and qualities. | Molecular Weight, LogP, Molar Refractivity. |

| Molecular Descriptors | Numerical values that encode the structural and physicochemical properties of the molecules. | Topological indices, quantum chemical descriptors (e.g., HOMO/LUMO energies), 3D descriptors (e.g., molecular shape). |

| Statistical Model | A mathematical equation that relates the descriptors to the odor activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Machine Learning Algorithms. |

| Validation | The process of assessing the predictive ability of the QSAR model. | Cross-validation, prediction on an external test set. |

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of molecules like this compound. These calculations can provide valuable data on molecular geometry, vibrational frequencies, and electronic structure.

For allylic sulfur compounds, DFT studies can elucidate aspects of their reactivity and stability. researchgate.netmdpi.com For example, calculations can determine the bond dissociation energy of the S-H bond, which is crucial for understanding its role in radical reactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. mdpi.com

While specific quantum chemical data for this compound is not prominent in the literature, studies on similar molecules like allyl mercaptan can offer valuable comparisons. mdpi.com For instance, the calculated HOMO-LUMO gap can be used to assess the kinetic stability and chemical reactivity of the molecule. mdpi.com Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to investigate charge distribution and delocalization effects within the molecule, such as the interaction between the sulfur lone pairs and the π-system of the double bond. mdpi.com

Below is a table of key properties of allylic thiols that can be investigated using quantum chemical calculations, with expected trends based on related compounds.

| Property | Computational Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| Vibrational Frequencies | DFT | Predicts the infrared spectrum and confirms the nature of stationary points (minima or transition states). |

| HOMO-LUMO Energies | DFT | Indicates the electronic excitation properties and reactivity. A smaller gap suggests higher reactivity. |

| NBO Analysis | NBO calculations | Reveals details of bonding, lone pairs, and intramolecular charge transfer. |

| S-H Bond Dissociation Energy | DFT | Quantifies the ease of forming a thiyl radical, relevant to antioxidant activity and radical reactions. |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules and their interactions with other molecules, such as biological receptors. In the context of this compound, these methods are particularly relevant for understanding its interaction with olfactory receptors.

The perception of odor begins with the binding of an odorant molecule to an olfactory receptor (OR), which is a G-protein coupled receptor (GPCR). Due to the difficulty in crystallizing ORs, homology modeling is often used to build a 3D model of the receptor based on the known structures of other GPCRs. mdpi.com Once a model of the OR is available, molecular docking can be used to predict the binding pose of this compound within the receptor's binding pocket.

Molecular dynamics simulations can then be performed to study the stability of the odorant-receptor complex and the dynamics of their interaction over time. mdpi.com These simulations can reveal key amino acid residues involved in binding and provide insights into the structural changes in the receptor upon odorant binding. While no specific MD simulations for this compound have been reported, the general methodology has been applied to other odorants and their receptors. mdpi.com Such studies are crucial for understanding the molecular basis of odor perception and for designing new fragrance molecules.

The following table summarizes the workflow for molecular modeling and dynamics simulation of an odorant-receptor interaction.

| Simulation Stage | Description | Key Outputs |

| Homology Modeling | Building a 3D model of the target olfactory receptor. | A 3D structure of the receptor protein. |

| Molecular Docking | Predicting the preferred binding orientation of the odorant in the receptor's active site. | A set of possible binding poses ranked by a scoring function. |

| Molecular Dynamics Simulation | Simulating the atomic motions of the odorant-receptor complex in a realistic environment (e.g., in a lipid bilayer with water). | Trajectory of the complex over time, information on binding stability, key intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts). |

| Binding Free Energy Calculation | Estimating the strength of the interaction between the odorant and the receptor. | A quantitative measure of the binding affinity. |

Industrial and Biotechnological Applications of 4 Methylpent 3 Ene 2 Thiol and Its Precursors

Flavor and Aroma Enhancement in Food and Beverage Production

Volatile sulfur compounds, including thiols, are known for their significant impact on the aroma profiles of various foods and beverages, even at very low concentrations. While extensive research has been conducted on various thiols, specific data on the direct application of 4-Methylpent-3-ene-2-thiol in food and beverage production is not widely documented in publicly available scientific literature. However, the broader context of thiol contribution to flavor and aroma provides a framework for understanding its potential.

In the context of winemaking, the release of volatile thiols from non-aromatic precursors present in grape juice is a critical factor in developing the characteristic aroma of many wines, particularly Sauvignon Blanc. nih.gov These precursors, typically cysteine or glutathione (B108866) conjugates, are transformed into aroma-active thiols by yeast during fermentation. The enzyme β-lyase, present in yeast, is responsible for cleaving these conjugates to release the free thiols. mdpi.com

One of the most well-studied thiols in wine is 4-mercapto-4-methylpentan-2-one (4MMP), which imparts box tree and blackcurrant notes. mdpi.com Research has focused on optimizing fermentation conditions and yeast strain selection to enhance the release of such desirable thiols. mdpi.com While the direct role of this compound in this process is not specified in the existing literature, the principles of thiol release from precursors are well-established. Optimization strategies often involve selecting yeast strains with high β-lyase activity and managing fermentation parameters like temperature and nutrient availability to maximize the expression of fruity and tropical thiol aromas. nih.gov

Table 1: Key Thiols and Their Aroma Contribution in Wine

| Thiol Compound | Common Name/Abbreviation | Typical Aroma Descriptors |

| 4-mercapto-4-methylpentan-2-one | 4MMP | Box tree, blackcurrant, catty |

| 3-mercaptohexan-1-ol | 3MH | Grapefruit, passion fruit, guava |

| 3-mercaptohexyl acetate (B1210297) | 3MHA | Passion fruit, box tree |

This table presents well-documented thiols in winemaking to illustrate the context of thiol contribution to aroma. Specific research on the contribution of this compound is not available in the reviewed literature.

Similar to winemaking, the brewing industry has shown increasing interest in the role of thiols in creating unique and desirable hop aromas in beer, particularly in styles like IPAs. mdpi.comyoutube.com Hop-derived thiols can contribute tropical, citrusy, and fruity notes. The biotransformation of non-volatile thiol precursors from hops and malt (B15192052) by yeast during fermentation is a key area of innovation. mdpi.com

Yeast strains with enhanced β-lyase activity, sometimes achieved through genetic modification, are being developed to more efficiently release these aromatic thiols. mdpi.com The focus of much of this research has been on compounds like 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP). researchgate.net The direct application or documented presence of this compound in brewing innovations is not prominent in the available scientific reports. However, the ongoing exploration of novel thiol compounds and yeast-hop interactions suggests a potential for future discoveries in this area.

The demand for natural flavorings has driven research into biotechnological methods for producing aroma compounds. Microbial fermentation and enzymatic transformations are key technologies in this field. mdpi.com These methods offer a sustainable alternative to chemical synthesis for producing high-impact flavor molecules.

Volatile sulfur compounds are crucial for a wide range of food aromas, including savory, fruity, and roasted notes. The enzymatic release of thiols from their precursors is a promising approach for creating natural flavorings. For instance, microbial cell extracts containing β-lyase enzymes have been used to convert cysteine-conjugated precursors into the potent aroma compound 4-mercapto-4-methylpentan-2-one (4MMP). mdpi.com While the precursor for this compound and its potential for natural flavoring development are not specifically detailed in the literature, the principles of using enzymatic systems to generate desirable thiols are broadly applicable.

Role as a Chemical Intermediate in Organic Synthesis

Thiols are versatile reagents and intermediates in organic synthesis due to the reactivity of the sulfhydryl (-SH) group. While specific industrial-scale applications of this compound as a chemical intermediate are not extensively documented, its structure suggests potential utility in several classes of reactions.

Thiols are common precursors for the synthesis of thioethers (sulfides). The formation of a thioether can be achieved through the reaction of a thiol with an alkyl halide via a nucleophilic substitution reaction, often in the presence of a base. masterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, is a fundamental transformation in organosulfur chemistry. masterorganicchemistry.com

Another important method for thioether synthesis is the hydrothiolation of alkenes, also known as the thiol-ene reaction, which can proceed via either a radical or a Michael addition mechanism. wikipedia.org Given its thiol functionality, this compound could theoretically be employed as a nucleophile in these reactions to generate a variety of thioethers, although specific examples of its use in this context are not readily found in the literature.

Table 2: General Methods for Thioether Synthesis from Thiols

| Reaction Type | Reactants | General Conditions |

| Nucleophilic Substitution | Thiol, Alkyl Halide | Base |

| Thiol-Ene Reaction (Radical) | Thiol, Alkene | Radical Initiator (e.g., light, heat) |

| Thiol-Ene Reaction (Michael Addition) | Thiol, Electron-deficient Alkene | Base or Nucleophilic Catalyst |

This table outlines general synthetic routes and does not represent specific documented applications of this compound.

Thiol-ene "click" chemistry has emerged as a powerful and efficient method for polymer synthesis and modification. cisco.comrsc.org This reaction involves the radical-mediated or nucleophile-catalyzed addition of a thiol to an alkene. wikipedia.orgcisco.com Its high efficiency, stereoselectivity, and mild reaction conditions make it suitable for a wide range of applications in materials science and bioconjugation. wikipedia.org

Multifunctional thiols and alkenes can be used to create cross-linked polymer networks with uniform properties. wikipedia.org The versatility of thiol-ene chemistry allows for the functionalization of polymer surfaces and the synthesis of complex polymer architectures. nih.gov While this compound is a monofunctional thiol, it could potentially be used in the modification of polymers or in the synthesis of small molecules that are later incorporated into larger polymer structures. However, specific examples of its use as a reagent in thiol-ene polymerization processes are not described in the reviewed scientific literature.

Application in Specialty Chemical Manufacturing (e.g., Coatings, Agrochemicals)

While specific industrial applications for this compound are not extensively documented in publicly available literature, its chemical structure as an unsaturated thiol suggests potential utility in specialty chemical manufacturing, particularly in the formulation of coatings and agrochemicals. The presence of both a thiol (-SH) group and a carbon-carbon double bond allows for versatile reactivity, making it a candidate for incorporation into various polymer and formulation systems.

In the realm of coatings , the primary application for a compound like this compound would likely be in thiol-ene curing systems. researchgate.netnih.gov Thiol-ene chemistry involves the radical-mediated addition of a thiol group across a double bond (ene), forming a stable thioether linkage. nih.gov This process can be initiated by UV light or thermal energy and offers several advantages in coatings technology, including rapid curing rates, low energy consumption, reduced oxygen inhibition compared to traditional acrylate (B77674) systems, and the formation of uniform, cross-linked networks. researchgate.netnih.gov

The dual functionality of this compound would allow it to act as a chain-transfer agent or as a monomer in such polymerization reactions. When used with multifunctional 'ene' compounds, it could contribute to the formation of cross-linked polymer networks with tailored properties such as hardness, adhesion, and chemical resistance. researchgate.net The resulting thioether linkages are known to exhibit good adhesion to a variety of substrates, including metals. google.com

The table below illustrates the potential components of a thiol-ene curable coating formulation where an unsaturated thiol like this compound could be utilized.

Table 1: Illustrative Components of a Thiol-Ene Curable Coating Formulation

| Component | Potential Function | Example Compound(s) |

|---|---|---|

| Multifunctional Thiol | Cross-linker | Pentaerythritol tetrakis(3-mercaptopropionate), Trimethylolpropane tris(3-mercaptopropionate) |

| Multifunctional 'Ene' | Monomer/Cross-linker | Triallyl triisocyanurate, Diallyl phthalate |

| Unsaturated Thiol | Reactive diluent, property modifier | This compound (hypothetical) |

| Photoinitiator | Initiates radical formation under UV light | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) |

| Additives | Adhesion promoters, pigments, stabilizers | Silanes, Titanium dioxide |

In the context of agrochemicals , formulations are complex mixtures designed to optimize the delivery and efficacy of the active ingredient (the pesticide). purdue.eduufl.edu The role of a compound like this compound would be as an inert ingredient or adjuvant, rather than the active pesticide itself. Its properties could be leveraged to enhance the physical or chemical characteristics of the formulation.

Potential functions in agrochemical formulations could include:

Solvent or Co-solvent: Its organic structure might aid in dissolving solid active ingredients or improving the compatibility of different components in a formulation concentrate.

Adjuvant for Enhanced Uptake: The thiol group could potentially interact with plant surfaces or cuticles, although this is speculative. Adjuvants are known to improve the wetting, spreading, and penetration of pesticides.

Stabilizer: Thiols can act as antioxidants, which might help to protect certain active ingredients from degradation.

The development of modern agrochemical formulations is focused on creating safer and more effective products, such as suspension concentrates (SC) or emulsifiable concentrates (EC), which require a sophisticated blend of co-formulants. researchgate.netpcc.eu While there is no direct evidence, the reactivity of an unsaturated thiol could also be used to synthesize more complex adjuvants or formulation aids.

Biocatalytic Production Systems

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing specialty chemicals. The generation of thiols using biological systems, particularly through the use of enzymes and microbial cells, is an area of growing research interest.

Microbial Cell Extract Applications for Thiol Generation

The production of this compound via biocatalysis is not specifically described in current research. However, general principles of microbial thiol synthesis suggest plausible pathways for its generation using microbial cell extracts. These extracts contain a cocktail of enzymes capable of catalyzing a variety of biochemical transformations.

The biosynthesis of thiols in microorganisms often involves enzymes such as cysteine-S-conjugate β-lyases, which can cleave carbon-sulfur bonds to release a free thiol. While this is typically associated with the release of aroma compounds in food science, the underlying enzymatic mechanism could be adapted. A hypothetical biocatalytic route to this compound could involve a two-step enzymatic process starting from a suitable precursor.

Hypothetical Enzymatic Synthesis Pathway:

Precursor Synthesis: An enzyme, such as a prenyltransferase, could catalyze the addition of a dimethylallyl group to a sulfur-containing substrate.

Thiol Release: A lyase or a similar enzyme within the cell extract could then process this intermediate to release the final this compound product.

Research into the biocatalytic synthesis of allylic sulfides has demonstrated that engineered enzymes, such as variants of myoglobin (B1173299), can catalyze complex carbon-sulfur bond-forming reactions. nih.govrochester.edu These studies show the potential for enzymes to handle unsaturated sulfur compounds. For instance, engineered myoglobin variants have been shown to be effective in converting various allylic sulfides with high efficiency. rochester.edu This points to the feasibility of using engineered biocatalytic systems for the synthesis of specific unsaturated thiols.